1,3,5-Triazinane trihydrochloride
Description
Properties
Molecular Formula |
C3H12Cl3N3 |
|---|---|
Molecular Weight |
196.50 g/mol |
IUPAC Name |
1,3,5-triazinane;trihydrochloride |
InChI |
InChI=1S/C3H9N3.3ClH/c1-4-2-6-3-5-1;;;/h4-6H,1-3H2;3*1H |
InChI Key |
PJJXXVSPEDBLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1NCNCN1.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Substitution on Cyanuric Chloride
One of the most established methods for preparing 1,3,5-Triazinane trihydrochloride involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted aromatic amines, particularly p-phenylenediamine derivatives. This method is well-documented in patent literature and research articles.
- A molar equivalent of cyanuric chloride is added as a powder to a solution containing at least three moles of substituted p-phenylenediamine in a suitable solvent such as isopropanol.
- The reaction is initially conducted at ambient temperature with cooling to control the exothermic displacement of the first two chlorine atoms.
- The reaction mixture is then heated to 60–80 °C for 4–5 hours to complete the displacement of the third chlorine atom.
- The basicity of the substituted phenylenediamine facilitates the formation of the hydrohalide salt directly from the displaced chlorine atoms, enabling the isolation of the trihydrochloride salt and serving as a purification step.
- The reaction proceeds via stepwise nucleophilic aromatic substitution on the cyanuric chloride ring.
- The formation of the trihydrochloride salt is unique because the displaced halogen atoms form hydrochloric acid in situ, which protonates the amine groups.
- This method yields the 2,4,6-tris-(substituted-p-phenylenediamino)-1,3,5-triazine trihydrochloride with high purity.
| Step | Conditions | Description |
|---|---|---|
| 1 | Ambient temperature, cooling | Addition of cyanuric chloride to amine solution; rapid displacement of first two Cl atoms |
| 2 | 60–80 °C, 4–5 hours | Completion of third Cl displacement |
| 3 | Isolation | Formation and isolation of trihydrochloride salt |
Cyclotrimerization of Cyanide Compounds
Another industrially relevant method for synthesizing 1,3,5-triazine derivatives, which can be adapted for triazinane trihydrochloride, is the cyclotrimerization of nitrile compounds under acidic or basic catalysis.
- Cyanide-containing compounds undergo cyclotrimerization to form the 1,3,5-triazine ring.
- The reaction can be catalyzed by acids such as hydrogen chloride or bases like sodium hydroxide.
- Yields vary depending on the substrate and conditions, with hydrogen cyanide cyclotrimerization in the presence of hydrogen chloride yielding 55–60%.
- The process involves intermediate formation of imidic esters and can be conducted in primary alcohol solvents under pressure.
| Catalyst/Condition | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |
|---|---|---|---|---|
| NaOH | 80 | Vacuum (0.02) | 10 | Base-catalyzed cyclotrimerization |
| Hydrogen chloride (HCl) | 150–250 | 0.01 | 55–60 | Acid-catalyzed cyclotrimerization |
This method is more general for 1,3,5-triazine synthesis and may require further functionalization to obtain the trihydrochloride salt form.
Summary Table of Preparation Methods
Detailed Research Findings
- The substitution method on cyanuric chloride is favored for its directness and ability to isolate the trihydrochloride salt without additional acidification steps.
- The basicity of the amine nucleophile plays a crucial role in capturing the displaced halogen as hydrochloric acid, facilitating salt formation and purification.
- Cyclotrimerization methods, while effective for producing the triazine ring, often require further steps to obtain the trihydrochloride salt and may have lower yields.
- Functionalization of the triazine ring via acylation and amide formation expands the chemical space but is less direct for preparing the trihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazinane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The nitrogen atoms in the triazinane ring can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,3,5-Triazinane trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-triazinane trihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the triazinane ring can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
- Structure : Aromatic triazine ring with three chlorine substituents.
- Reactivity : Highly electrophilic due to electron-withdrawing Cl groups, enabling nucleophilic substitutions in organic synthesis (e.g., peptide coupling, polymer production) .
- Applications : Widely used as a reagent for introducing triazine scaffolds into molecules .
1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione
- Structure : Saturated triazinane core with methyl, thioxo, and fluorinated benzoxazine substituents.
- Applications : Patented as a pharmaceutical composition, likely targeting enzymatic pathways or receptors .
1,3,5-Triazinane Trihydrochloride
- Structure : Saturated triazinane ring with three protonated amine groups (NH·HCl).
- Reactivity: Acts as a strong acid donor (HCl source) and may participate in hydrogen bonding or salt formation.
- Applications : Hypothesized uses include acid catalysis, buffer systems, or intermediates in drug synthesis.
Research Findings and Patent Analysis
- Cyanuric Chloride : Haval (2006) highlights its versatility in combinatorial chemistry, enabling rapid diversification of triazine-based libraries .
- Patented Compound : The 2016 European patent emphasizes the compound’s structural complexity for tailored bioactivity, likely in oncology or inflammation .
- Triazinane Trihydrochloride : While direct studies are absent, its structural kinship to the above compounds implies utility in niche synthetic or medicinal contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
